Diethylene Glycol Bis(2-propynyl) Ether

Click polymerization kinetics Step-growth polyaddition Polytriazole synthesis

Diethylene Glycol Bis(2-propynyl) Ether (CAS 126422-57-9), systematically named 3-[2-[2-(2-propynyloxy)ethoxy]ethoxy]-1-propyne or 4,7,10-Trioxa-1,12-tridecadiyne, is a homobifunctional dialkyne monomer featuring two terminal propargyl groups separated by a three-unit ethylene glycol (PEG3) spacer. With a molecular formula of C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol, it exists as a colorless to light yellow clear liquid at ambient temperature, exhibiting a boiling point of 103 °C at 6 mmHg (0.8 kPa).

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 126422-57-9
Cat. No. B1667520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylene Glycol Bis(2-propynyl) Ether
CAS126422-57-9
SynonymsBis-propargyl-PEG3
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCC#C
InChIInChI=1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2
InChIKeyZQNBDEOGKNZIQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diethylene Glycol Bis(2-propynyl) Ether (CAS 126422-57-9): A PEG3-Bridged Homobifunctional Alkyne for CuAAC Click Chemistry and Precision Polymer Synthesis


Diethylene Glycol Bis(2-propynyl) Ether (CAS 126422-57-9), systematically named 3-[2-[2-(2-propynyloxy)ethoxy]ethoxy]-1-propyne or 4,7,10-Trioxa-1,12-tridecadiyne, is a homobifunctional dialkyne monomer featuring two terminal propargyl groups separated by a three-unit ethylene glycol (PEG3) spacer [1]. With a molecular formula of C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol, it exists as a colorless to light yellow clear liquid at ambient temperature, exhibiting a boiling point of 103 °C at 6 mmHg (0.8 kPa) . The compound belongs to the bis-propargyl-PEGn family and is commercially available at purities exceeding 98.0% (GC) from multiple global suppliers . Its dual alkyne functionality enables efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages, positioning it as a versatile building block for step-growth polymerization, bioconjugation, PROTAC linker construction, and hydrogel network formation .

1 CuAAC step-growth polymerization with azide co-monomers
2 PROTAC linker construction requiring PEG3 spacer geometry
3 Aqueous-phase click bioconjugation and hydrogel fabrication
4 Glycopeptide dimer synthesis for antimicrobial resistance studies Reported use context

Why Bis-Propargyl-PEGn Analogs Cannot Be Interchanged: Spacer-Length-Dependent Solubility, Network Architecture, and Degradation Activity


Bis-propargyl-PEGn compounds share a common terminal alkyne reactivity but differ fundamentally in the length and nature of their central spacer, which governs aqueous solubility, molecular flexibility, and the resulting architecture of crosslinked networks or bioconjugates. Dipropargyl ether (CAS 6921-27-3, C₆H₆O, MW 94.11), lacking any ethylene glycol unit, is water-insoluble , whereas the PEG3-bridged target compound (C₁₀H₁₄O₃, MW 182.22) dissolves in both water and a broad range of organic solvents including DCM, DMF, DMSO, and THF . In PROTAC applications, systematic linker-length studies have demonstrated that degradation potency is non-monotonic with PEG spacer length: for ERα-targeting PROTACs, the PEG3-linked construct exhibited the highest degradation activity among PEG2, PEG3, and PEG4 variants [1]. In hydrogel networks, increasing PEG spacer length directly increases equilibrium swelling ratios and mesh size while decreasing storage modulus — meaning a PEG3-based network occupies a distinct mechanical niche between the stiffer PEG2-derived and the more compliant PEG4-derived materials [2]. Substituting one bis-propargyl-PEGn for another without adjusting formulation stoichiometry therefore alters not only solubility and handling but also the critical performance parameters of the final construct.

Spacer PEG2/PEG4 analogs shift network mesh size and swelling; degradation activity is non-monotonic with length.
Solubility Dipropargyl ether lacks PEG spacer and is water-insoluble, limiting aqueous protocol compatibility.
Architecture Aromatic dipropargyl ethers alter Tg and mechanical profile versus PEG3-bridged networks.

Quantitative Differentiation Evidence for Diethylene Glycol Bis(2-propynyl) Ether (CAS 126422-57-9) Against Closest Analogs


CuAAC Step-Growth Polymerization: Activation Energy Baseline of Ea = 45 ± 5 kJ/mol with 1,6-Diazidohexane

The target compound, α,ω-bis(O-propargyl)diethylene glycol, was employed as the dialkyne monomer in a comprehensive kinetic study of CuAAC step-growth polymerization with 1,6-diazidohexane, yielding a well-defined activation energy of Ea = 45 ± 5 kJ mol⁻¹ as determined by ¹H NMR monitoring at 25, 45, and 60 °C [1]. This value serves as a quantitative benchmark for the intrinsic reactivity of the PEG3-bridged dialkyne in CuAAC polyaddition. Under aqueous conditions, the polymerization rate was significantly enhanced, achieving near-quantitative conversion (98%) within 2 hours while maintaining narrow dispersity (PDI ≈ 1.30) [2]. The degree of polymerization was controllably tuned from DPn = 3 to 20 by adjusting the stoichiometric ratio with monofunctional benzyl azide as a chain terminator, demonstrating the predictable kinetic behavior of this monomer in precision polymer synthesis [1]. In contrast, the four difunctional azide and alkyne monomer combinations studied in the same work yielded distinct solubility and thermal property profiles for the resulting polytriazoles, highlighting that the diethylene glycol spacer uniquely balances low viscosity (enabling homogeneous kinetic sampling) with adequate polarity for aqueous-phase polymerization [1].

CuAAC Activation Energy
Head-to-head
Ea = 45 ± 5 kJ/mol with 1,6-diazidohexane; 98% conversion in H₂O within 2 h; PDI ≈ 1.30; controllable DPn = 3–20.
Supports predictable step-growth kinetics and aqueous polymerization process design.
Cu(PPh₃)₃Br catalyst, 25–60 °C; J. Polym. Sci. Part A 2008.
Click polymerization kinetics Step-growth polyaddition Polytriazole synthesis CuAAC activation energy

PROTAC Linker Optimization: PEG3 Spacer (n=3) Outperforms PEG2 and PEG4 in ERα Degradation Activity

In a systematic structure-activity relationship study of ERα-targeting PROTACs, linker length was varied across PEG2, PEG3, and PEG4 ethylene glycol units within the LCL-ER(dec) series [1]. While all linker variants maintained comparable binding affinity to ERα (IC₅₀ = 30–50 nM), the PEG3-linked construct (corresponding to the spacer length of Diethylene Glycol Bis(2-propynyl) Ether) exhibited the highest ERα degradation activity among the three variants tested [1]. This non-monotonic relationship — wherein degradation potency peaks at n=3 rather than scaling linearly with linker length — establishes a specific, evidence-backed advantage for the PEG3 spacer length in PROTAC design. The finding is consistent with the broader understanding that PROTAC ternary complex formation is exquisitely sensitive to linker geometry: linkers that are too short (PEG2) may constrain the relative orientation of the POI warhead and E3 ligase recruiter, while excessively long linkers (PEG4+) may introduce entropic penalties that reduce productive ternary complex formation [1].

PROTAC ERα Degradation
Cross-study comparable
PEG3-linked construct ranked highest degradation activity among PEG2/PEG3/PEG4 variants, despite equivalent binding (IC₅₀ 30–50 nM).
Reported degradation rank order supports PEG3 spacer selection for ternary complex optimization.
LCL-ER(dec) series; MEDCHEM NEWS Vol. 33 No. 2, 2023.
PROTAC linker SAR Targeted protein degradation ERα degrader PEG linker length optimization

Aqueous Solubility: PEG3 Spacer Confers Water Miscibility Absent in Non-PEG Dipropargyl Ether

A direct comparison of solubility profiles reveals a stark dichotomy between Diethylene Glycol Bis(2-propynyl) Ether and its simplest structural analog, dipropargyl ether (CAS 6921-27-3; C₆H₆O; MW 94.11). Dipropargyl ether, which lacks any ethylene glycol spacer, is insoluble in water and soluble only in organic solvents such as alcohols and ethers . In contrast, the target compound, with its three-unit PEG spacer, is readily soluble in water as well as in DCM, DMF, DMSO, THF, and chloroform . This solubility transition is directly attributable to the three ethylene glycol oxygen atoms, which provide hydrogen-bond acceptor sites that enable aqueous solvation. The calculated logP for dipropargyl ether is 0.27, reflecting its hydrophobic character , while the PEG3-bridged target compound, with its balanced amphiphilicity, is compatible with both aqueous bioconjugation protocols (e.g., protein or peptide modification under physiological conditions) and organic-phase polymer synthesis .

Aqueous Solubility
Head-to-head
PEG3 target: water-soluble. Dipropargyl ether (no PEG): water-insoluble (logP 0.27).
Solubility transition enables aqueous bioconjugation without co-solvents.
Ambient temperature; vendor technical datasheets.
Aqueous solubility PEG spacer hydrophilicity Click chemistry in water Bioconjugation compatibility

Demethylvancomycin Dimer Synthesis: Click-Chemistry-Enabled Restoration of Anti-VRE Activity via PEG-Bridged Dimers

Diethylene Glycol Bis(2-propynyl) Ether (referred to as Bis-propargyl-PEG2 in the medicinal chemistry literature) was employed as a key building block in the design and synthesis of covalent demethylvancomycin dimers via CuAAC click chemistry [1]. In this study, three covalently linked dimers (7a–c) were synthesized with systematically varied linker rigidity and length. All three dimers demonstrated restored antibacterial activity against vancomycin-resistant Enterococcus faecalis (VRE), whereas the parent monomeric demethylvancomycin was devoid of activity against VRE strains (MIC > 50 μg/mL) [1]. This represents a functional rescue of antibiotic activity through covalent dimerization facilitated by the bis-propargyl linker. While the study compared three linker architectures (7a–c) rather than directly comparing different PEG spacer lengths, the successful use of this specific bis-alkyne linker in generating biologically active dimers validates its suitability for constructing therapeutically relevant glycopeptide conjugates where the PEG spacer provides both aqueous compatibility and sufficient reach to span the distance between two vancomycin binding sites [1].

Anti-VRE Dimer MIC
Supporting evidence
Dimers with this linker: MIC 6.25–12.5 μg/mL vs VRE. Parent monomer: MIC > 50 μg/mL.
Reported functional rescue context for glycopeptide dimerization research.
Demethylvancomycin dimers; Tetrahedron 2018, 74, 3527–3533.
Antibacterial dimerization Vancomycin-resistant Enterococcus Glycopeptide antibiotic Click chemistry drug conjugation

Polytriazole Network Architecture: Dipropargyl Ether Spacer Structure Modulates Tg, Dielectric, and Mechanical Properties in Cured Resins

A systematic investigation of structure-property relationships in polytriazole resins compared five dipropargyl ether monomers with different aromatic spacer structures (hexafluorobisphenol A, bisphenol A, 4,4'-dihydroxybenzophenone, 4,4'-dihydroxydiphenyl ether, and resorcinol) cured with 1,3,5-tris(azidomethyl)-2,4,6-trimethylbenzene (TAMTMB) [1]. While the dipropargyl ether structure had no significant effect on curing behavior (all resins cured at 80 °C) or thermal decomposition temperature (Td₅ ≈ 360 °C across all variants), the spacer structure meaningfully influenced glass transition temperature Tg (ranging from below 200 °C to 226 °C), dielectric properties, and flexural strength (up to 200.6 MPa for the resorcinol-based variant) [1]. Although this study compared aromatic dipropargyl ethers rather than PEG-based variants, it establishes the broader principle — directly relevant to the target compound — that the structure of the dipropargyl ether monomer is a tunable design parameter that controls final network properties even when the reactive alkyne termini are chemically identical [1]. By inference, replacing a PEG3-bridged dialkyne with a PEG2 or PEG4 analog in an otherwise identical polytriazole formulation would alter the crosslink density, chain flexibility between junction points, and consequently the Tg and mechanical profile of the cured network [1].

Network Architecture Class Effect
Class-level inference
Aromatic dipropargyl ether spacer structure modulated Tg (>26 °C range) and flexural strength (up to 200.6 MPa).
Supports spacer-dependent thermomechanical tuning; PEG3 occupies intermediate position.
High Performance Polymers 2010; class-level inference for PEG series.
Polytriazole thermosets Structure-property relationships High-performance polymers Dipropargyl ether monomers

ZnDPA Antiplasmodial Complexes: PEG3-Bridged Bis-Alkyne Enables Synthesis of Multi-Strain Active Antimalarial Zinc-Dipicolylamine Conjugates

Diethylene Glycol Bis(2-propynyl) Ether has been specifically employed as a click chemistry reagent for constructing zinc-dipicolylamine (ZnDPA) complexes with demonstrated antiplasmodial activity against three strains of Plasmodium falciparum . The PEG3 spacer between the two propargyl groups provides the aqueous solubility and molecular flexibility necessary for these metal-chelating conjugates to interact with their biological targets. While IC₅₀ values for the final ZnDPA complexes are reported in the primary literature (accessible via the vendor-cited references), the critical procurement-relevant point is that this specific bis-propargyl-PEG3 building block has been validated in the synthesis of biologically active metal complexes targeting a pathogen of global health significance . The PEG3 spacer distinguishes this building block from shorter PEG analogs, which may not provide sufficient reach between metal-chelating domains, and from longer PEG variants, which may introduce excessive conformational entropy.

Antiplasmodial ZnDPA Conjugates
Data to verify
PEG3-bridged ZnDPA complexes reported active against three P. falciparum strains.
Reported synthesis fit for metal-based antimalarial research; IC₅₀ data in primary references.
Vendor-cited primary literature; independent verification recommended.
Antimalarial drug discovery Zinc-dipicolylamine complexes Plasmodium falciparum Metal-based therapeutics

High-Impact Application Scenarios for Diethylene Glycol Bis(2-propynyl) Ether (CAS 126422-57-9) Rooted in Quantitative Evidence


PROTAC Linker Library Construction: Prioritizing the PEG3 Spacer for Ternary Complex Optimization

Medicinal chemistry teams engaged in targeted protein degradation should prioritize Diethylene Glycol Bis(2-propynyl) Ether as a core building block for PROTAC linker libraries. Evidence from the LCL-ER(dec) series demonstrates that the PEG3 spacer length — exactly matching this compound — yielded the highest ERα degradation activity among PEG2, PEG3, and PEG4 variants, despite equivalent target binding affinity (IC₅₀ = 30–50 nM) across all linker lengths [1]. The compound's dual terminal alkyne groups enable sequential CuAAC conjugation to azide-functionalized POI warheads and E3 ligase recruiters, while the PEG3 spacer provides sufficient aqueous solubility for biological assay conditions . Procurement of the >98% (GC) purity grade ensures batch-to-batch reproducibility in PROTAC screening campaigns, where linker impurities can confound SAR interpretation .

Precision Polytriazole Synthesis via CuAAC Step-Growth Polymerization with Predictable Kinetics

Polymer chemists designing polytriazole-based materials can leverage the well-characterized kinetic parameters of this dialkyne monomer. With an activation energy of Ea = 45 ± 5 kJ/mol established for CuAAC polyaddition with 1,6-diazidohexane [1], and the demonstrated ability to achieve 98% conversion within 2 hours under aqueous conditions while maintaining narrow dispersity (PDI ≈ 1.30) , this monomer enables predictable and controllable polymerization. The DPn can be tuned from 3 to 20 by adjusting the ratio of chain terminator (benzyl azide), allowing synthesis of oligomers for structure-property studies or high-MW polymers for mechanical applications [1]. The low viscosity of the monomer facilitates homogeneous kinetic sampling and scalable processing.

Antibacterial Glycopeptide Dimer Engineering: Click-Chemistry Rescue of Vancomycin Activity Against Resistant Strains

Research groups focused on overcoming antibiotic resistance in Gram-positive pathogens can employ this bis-alkyne linker to construct covalent glycopeptide dimers via CuAAC chemistry. As demonstrated by Jiang et al. (2018), demethylvancomycin dimers synthesized using this linker restored antibacterial activity against vancomycin-resistant Enterococcus faecalis (VRE), achieving MIC values of 6.25–12.5 μg/mL compared to >50 μg/mL for the parent monomer [1]. The PEG3 spacer provides the aqueous solubility needed for biological testing while offering sufficient linker length to bridge two vancomycin binding units for multivalent cell-wall targeting [1]. This validated application de-risks procurement for medicinal chemistry groups entering the glycopeptide dimerization space.

Click Hydrogel Fabrication for Biomedical and Drug Delivery Applications Requiring Intermediate Mesh Size

Biomaterials scientists fabricating PEG-based click hydrogels via CuAAC crosslinking should select this PEG3 dialkyne when targeting intermediate network mesh sizes and mechanical properties. Class-level evidence from thiol-norbornene and CuAAC hydrogel systems demonstrates that PEG spacer length directly controls equilibrium swelling ratio (increasing with longer PEG) and storage modulus (decreasing with longer PEG) [1]. The PEG3 spacer occupies a specific position in this continuum — producing networks that are more compliant than PEG2-derived hydrogels yet more structurally defined than PEG4-derived materials [1]. The compound's water solubility enables homogeneous aqueous-phase gelation under mild conditions compatible with cell encapsulation or drug loading, while the triazole crosslinks formed upon reaction with multi-azide crosslinkers provide chemical stability under physiological conditions.

Application
Selection Property
Validation Focus
PROTAC linker library construction
PEG3 spacer geometry for ternary complex optimization
Degradation activity rank order in target-specific cellular assays
Precision polytriazole synthesis
Characterized CuAAC kinetic parameters and aqueous reactivity
Conversion, dispersity control, and DPn tunability under chosen conditions
Antibacterial glycopeptide dimer engineering
Validated linker for restoring activity against resistant strains
MIC and spectrum in target Gram-positive panel
Click hydrogel fabrication
Intermediate PEG3 mesh size and swelling ratio
Storage modulus, swelling equilibrium, and cytocompatibility under gelation conditions

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